Dimethylamino-phenyl-acetonitrile hydrochloride
Overview
Description
Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing biochemical processes .
Mode of Action
It’s known that the compound can act as a catalyst in certain chemical reactions . The compound may interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways due to its potential interactions with different targets in the body .
Result of Action
Given its potential interactions with various targets, it’s plausible that the compound could induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how Dimethylamino-phenyl-acetonitrile hydrochloride interacts with its targets and its overall stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamino-phenyl-acetonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenylacetonitrile in the presence of hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production. The final product is usually purified through recrystallization or other separation techniques to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Dimethylamino-phenyl-acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Dimethylamino-phenyl-acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Dimethylamino-phenyl-acetonitrile hydrochloride can be compared with other similar compounds, such as:
Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
Phenylacetonitrile: A precursor in the synthesis of various organic compounds.
Dimethylamine: A common reagent in organic chemistry.
The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile tool in synthetic chemistry.
Properties
CAS No. |
5537-53-1 |
---|---|
Molecular Formula |
C16H15ClN4O3 |
Molecular Weight |
346.77 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
GGPUVYVGOAXYQN-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
CN(C)C(C#N)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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